3-[(Phenylmethyl)amino]-1,5-pentanediol
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Overview
Description
3-[(Phenylmethyl)amino]-1,5-pentanediol is an organic compound with the molecular formula C12H19NO2 It is a derivative of pentane-1,5-diol, where one of the hydrogen atoms is replaced by a benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylmethyl)amino]-1,5-pentanediol typically involves the reaction of benzylamine with pentane-1,5-diol. One common method includes the use of a catalyst to facilitate the reaction under controlled temperature and pressure conditions. The reaction can be summarized as follows:
Reactants: Benzylamine and pentane-1,5-diol.
Catalyst: A suitable catalyst such as palladium on carbon (Pd/C).
Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylmethyl)amino]-1,5-pentanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzylamino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3-[(Phenylmethyl)amino]-1,5-pentanediol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(Phenylmethyl)amino]-1,5-pentanediol involves its interaction with specific molecular targets. For example, in antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria, leading to cell lysis. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylmethyl)amino-1,5-pentanediol: A similar compound with a phenylmethyl group instead of a benzyl group.
Pentane-1,5-diol: The parent compound without the benzylamino substitution.
Benzylamine: The amine precursor used in the synthesis of 3-[(Phenylmethyl)amino]-1,5-pentanediol.
Uniqueness
This compound is unique due to the presence of both hydroxyl and benzylamino functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(benzylamino)pentane-1,5-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-8-6-12(7-9-15)13-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDIHOPFSAGTLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CCO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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